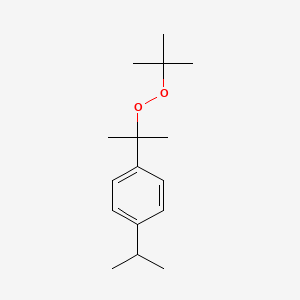
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide is an organic peroxide compound with the molecular formula C₁₆H₂₆O₂ and a molecular weight of 250.3764 g/mol . It is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide typically involves the reaction of tert-butyl hydroperoxide with isopropylbenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the production process .
化学反応の分析
Types of Reactions
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols to ketones or aldehydes.
Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The peroxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted organic compounds depending on the reagents used.
科学的研究の応用
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in oxidative stress studies and as a model compound for studying peroxide metabolism.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reactants .
類似化合物との比較
Similar Compounds
tert-Butyl hydroperoxide: Similar in structure but lacks the isopropylbenzene moiety.
Cumene hydroperoxide: Contains the isopropylbenzene moiety but differs in the position of the peroxide group.
Di-tert-butyl peroxide: Contains two tert-butyl groups but lacks the aromatic ring.
Uniqueness
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide is unique due to its combination of the tert-butyl and isopropylbenzene moieties, which confer specific reactivity and stability properties. This makes it particularly useful in applications requiring controlled radical generation and specific oxidation reactions .
特性
CAS番号 |
52031-72-8 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC名 |
1-(2-tert-butylperoxypropan-2-yl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26O2/c1-12(2)13-8-10-14(11-9-13)16(6,7)18-17-15(3,4)5/h8-12H,1-7H3 |
InChIキー |
QGABUHGYHVKOCM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)OOC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


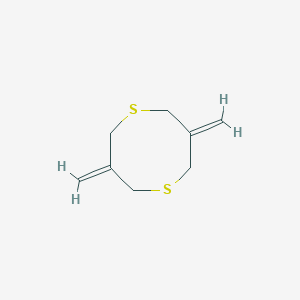
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
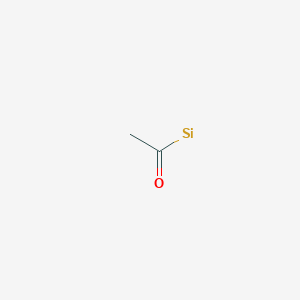
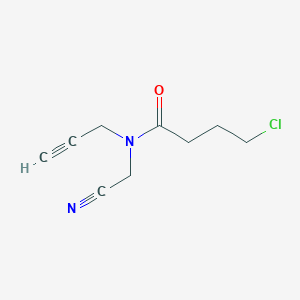
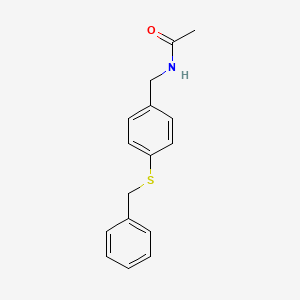
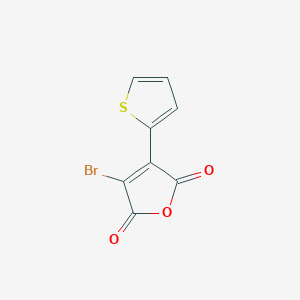
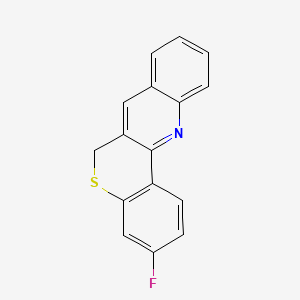
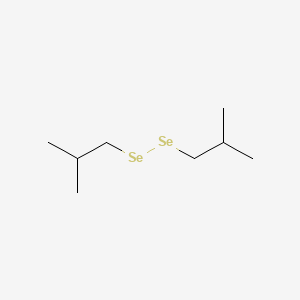
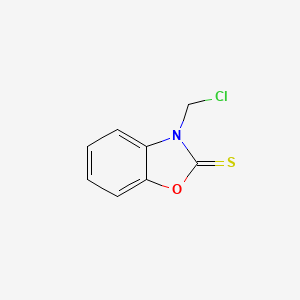

![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)
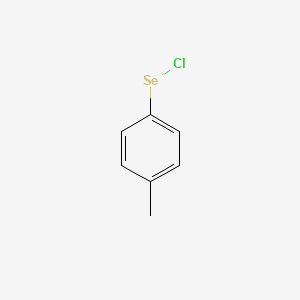
![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)
![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
